Uvarigrandin A

Description

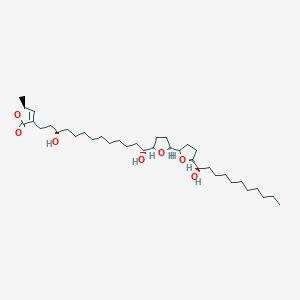

Structure

2D Structure

Properties

Molecular Formula |

C37H66O7 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S)-4-[(3S,13R)-3,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-10-13-16-19-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)20-17-14-11-8-9-12-15-18-30(38)22-21-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

SXPGOPRMCQROGB-WGCJABNLSA-N |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCC[C@@H](CCC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCC(CCC3=CC(OC3=O)C)O)O)O |

Synonyms |

uvarigrandin A |

Origin of Product |

United States |

Occurrence and Natural Distribution of Uvarigrandin a

Identification of Natural Sources within Annonaceae

The Annonaceae family, comprising over 2,400 species, is a rich source of diverse secondary metabolites, including the structurally complex acetogenins (B1209576). researchgate.net Uvarigrandin A has been successfully isolated and identified from several species within this family, most notably from the seeds of Annona squamosa and the roots of Uvaria grandiflora.

Isolation from Annona squamosa Seeds

Annona squamosa, commonly known as the sugar apple or custard apple, is a well-studied member of the Annonaceae family. clld.orgiajpr.com Research focused on the chemical constituents of its seeds has led to the isolation of this compound. researchgate.net The process of isolating this compound typically involves the extraction of powdered seeds using solvents such as ethanol (B145695). researchgate.netwisdomlib.org Subsequent fractionation and chromatographic techniques are then employed to separate and purify the various chemical constituents present in the extract. Through these meticulous laboratory procedures, this compound has been identified as one of the several acetogenins present in the seeds of Annona squamosa. researchgate.net

Isolation from Uvaria grandiflora Roots

Uvaria grandiflora, a species of flowering plant in the Annonaceae family, is another confirmed natural source of this compound. stuartxchange.org In this case, the compound has been isolated from the roots of the plant. Studies have reported the identification of two new cytotoxic annonaceous acetogenins, uvarigrin (B2928989) and this compound, from the roots of this species. stuartxchange.org The isolation process from Uvaria grandiflora roots also involves solvent extraction followed by chromatographic separation to yield the pure compound.

Other Relevant Annonaceae Species as Potential Sources

The presence of acetogenins is a characteristic feature of the Annonaceae family. While this compound has been specifically isolated from Annona squamosa and Uvaria grandiflora, numerous other species within this family are known to produce a wide array of acetogenins and are therefore considered potential sources of this or structurally similar compounds. Some of these species include:

Annona cherimola (Cherimoya): A significant number of acetogenins have been isolated from the seeds, stems, and leaves of this species. mdpi.comnih.govencyclopedia.pubresearchgate.netnih.gov

Goniothalamus giganteus: The bark of this plant has been found to contain various cytotoxic acetogenins. nih.govnih.govresearchgate.netacs.org

Asimina triloba (Pawpaw): Extracts from the twigs, roots, and leaves of the pawpaw tree are known to contain a range of bioactive acetogenins. ekosfop.or.krwestmont.eduacs.orgnih.govnih.gov

The widespread occurrence of acetogenins throughout the Annonaceae family suggests that further phytochemical investigations into other species could reveal additional natural sources of this compound.

Biogeographical Distribution of Source Plants

The natural distribution of this compound is intrinsically linked to the geographical locations of its source plants.

Annona squamosa is native to the tropical Americas and the West Indies. nparks.gov.sgkew.org It is now widely cultivated and naturalized in tropical and subtropical regions across the globe, including parts of Asia, Africa, and Australia. nparks.gov.sgkew.org

Uvaria grandiflora is native to a wide region of Southeast Asia, including China, Indonesia, Malaysia, Myanmar, the Philippines, Thailand, and Vietnam. nparks.gov.sgdnp.go.th It typically grows in open forests at altitudes up to approximately 1,000 meters. nparks.gov.sg

The following interactive table summarizes the biogeographical distribution of the primary plant sources of this compound.

| Plant Species | Native Range | Regions of Cultivation/Naturalization |

| Annona squamosa | Tropical Americas, West Indies | Asia, Africa, Australia |

| Uvaria grandiflora | Southeast Asia (China, Indonesia, Malaysia, Myanmar, Philippines, Thailand, Vietnam) | Not widely cultivated outside its native range |

Context of this compound as a Natural Metabolite

This compound is classified as a secondary metabolite. These are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in the plant's interaction with its environment.

Annonaceous acetogenins, including this compound, are a class of polyketides known for their potent biological activities. researchgate.net It is widely believed that these compounds serve as a chemical defense mechanism for the plant. mdpi.com Their insecticidal and antifeedant properties can deter herbivores, while their antimicrobial and antiviral activities may protect the plant from pathogens. researchgate.netmdpi.comresearchgate.net The cytotoxic nature of many acetogenins, which is a result of their ability to inhibit mitochondrial complex I, is a key aspect of their defensive capabilities. mdpi.com Therefore, the presence of this compound in the seeds and roots of Annona squamosa and Uvaria grandiflora, respectively, is likely a component of the plant's strategy to protect these vital tissues from predation and disease.

Advanced Isolation and Purification Methodologies for Uvarigrandin a

Chromatographic Techniques in Acetogenin (B2873293) Isolation

Chromatography is a cornerstone in the purification of acetogenins (B1209576) like Uvarigrandin A. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. psu.edu The polarity of acetogenins is influenced by the presence of tetrahydrofuran (B95107) (THF) rings and other functional groups such as hydroxyls, ketones, epoxides, and double bonds, as well as their positions along the hydrocarbon chain. core.ac.uk

Silica (B1680970) Gel Chromatography for Fractionation

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation of crude plant extracts containing acetogenins. psu.educsic.es Silica gel, a porous form of silicon dioxide, serves as the stationary phase. gfschemicals.comthermofisher.com The separation mechanism is based on the polarity of the compounds in the mixture.

In a typical procedure, a crude extract is loaded onto a column packed with silica gel. rochester.edu A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds have a weaker interaction and are eluted faster. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), fractions with increasing polarity can be collected. rochester.edu

For the isolation of acetogenins, a common approach involves a gradient system of hexane (B92381) and ethyl acetate (B1210297). scienceasia.org This allows for the separation of the complex extract into several fractions, one of which will be enriched with this compound. scienceasia.orgui.ac.id Thin-layer chromatography (TLC) is often used to monitor the fractions obtained from column chromatography. researchgate.net

Table 1: Solvents Commonly Used in Silica Gel Chromatography for Acetogenin Isolation

| Solvent (Mobile Phase Component) | Polarity | Purpose |

| Hexane | Non-polar | Used to elute non-polar compounds. |

| Chloroform (B151607) | Intermediate Polarity | Used in combination with other solvents to achieve desired separation. ui.ac.id |

| Ethyl Acetate | Polar | Used to elute more polar compounds like acetogenins. scienceasia.orgui.ac.id |

| Methanol | Very Polar | Used to elute highly polar compounds. |

This table provides examples of solvents and their roles in the fractionation of plant extracts containing acetogenins.

Preparative High-Performance Liquid Chromatography (HPLC) for Purification

Following initial fractionation by silica gel chromatography, preparative High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of this compound. psu.edu Preparative HPLC is a high-resolution technique that uses high pressure to force the mobile phase through a column packed with smaller particles, leading to better separation. mz-at.delcms.cz

The goal of preparative HPLC is to isolate a sufficient quantity of a pure compound for further analysis or use. mz-at.deshimadzu.co.uk For acetogenins, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of acetonitrile (B52724) and water). oatext.commdpi.com

The separation of acetogenin isomers, which often co-elute in less powerful techniques, can be achieved with preparative HPLC. psu.educore.ac.uk By carefully optimizing the mobile phase composition and flow rate, it is possible to separate closely related acetogenins, including positional isomers and epimers. psu.educore.ac.uk

Table 2: Typical Parameters for Preparative HPLC in Acetogenin Purification

| Parameter | Typical Setting/Phase | Rationale |

| Stationary Phase | C18 (Reversed-Phase) | Provides good separation for moderately polar compounds like acetogenins. mdpi.com |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of compounds with a range of polarities. oatext.commdpi.com |

| Detection | UV Detector (e.g., at 220 nm) | Many acetogenins have a UV absorbance that allows for their detection. oatext.com |

| Flow Rate | Dependent on column size | Scaled up from analytical methods to handle larger sample loads. lcms.cz |

This table outlines common parameters and their purposes in the preparative HPLC purification of acetogenins.

Countercurrent Chromatography (CCC/CPC) Applications in Acetogenin Separation

Countercurrent Chromatography (CCC), also known as Centrifugal Partition Chromatography (CPC), is a liquid-liquid partition chromatography technique that does not use a solid support. veeprho.comiconsci.com Instead, it utilizes a liquid stationary phase that is held in place by centrifugal force. iconsci.com This method is highly efficient for purifying large amounts of crude extracts and has been successfully applied to the separation of acetogenins. psu.edu

The key advantage of CCC is the elimination of irreversible adsorption of the sample onto a solid support, leading to high recovery of the target compounds. iconsci.com It is particularly useful for separating polar compounds that may be difficult to handle with traditional liquid-solid chromatography. mdpi.com

In CCC, a biphasic solvent system is used, and the separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. veeprho.comnih.gov The choice of the solvent system is critical for a successful separation. For acetogenins, solvent systems such as heptane/ethyl acetate/methanol/water have been used to isolate major compounds in a single step. tandfonline.com CCC can also yield highly purified pairs of acetogenins which can then be further resolved by HPLC. tandfonline.com

Solvent Extraction Methodologies (e.g., Ethanol (B145695) Extracts)

The initial step in the isolation of this compound from Uvaria grandiflora is solvent extraction. stuartxchange.org This process involves using a solvent to selectively dissolve the target compounds from the plant material. organomation.com Ethanol is a commonly used solvent for extracting acetogenins due to its ability to dissolve these moderately polar compounds and its relatively low toxicity. labtechsrl.commdpi.com

A typical extraction process involves soaking the dried and powdered plant material (in this case, the roots of Uvaria grandiflora) in ethanol at room temperature. scienceasia.org The resulting ethanol extract contains a complex mixture of compounds, including this compound. This crude extract is then concentrated and subjected to further fractionation and purification steps. Other solvents with varying polarities, such as hexane, ethyl acetate, and methanol, can also be used in succession to perform a preliminary fractionation of the plant material. scienceasia.orgui.ac.id

The choice of solvent and extraction conditions can significantly impact the yield and purity of the desired compound. researchgate.net For instance, using a 95% ethanol extract has been reported in the isolation of this compound from Annona squamosa seeds. nih.gov The efficiency of the extraction can be influenced by factors such as the solvent-to-solid ratio, extraction time, and temperature. researchgate.net

Challenges in Separating Positional and Stereoisomers

A significant challenge in the isolation of this compound is the presence of other closely related acetogenins, particularly positional and stereoisomers. psu.educore.ac.uk These isomers have the same molecular formula but differ in the arrangement of their atoms, leading to very similar physical and chemical properties. rotachrom.com

Positional isomers have the same functional groups but at different positions on the carbon skeleton.

Stereoisomers have the same connectivity but differ in the three-dimensional orientation of their atoms. This is particularly relevant for acetogenins, which often have multiple chiral centers.

The separation of these isomers is notoriously difficult because their similar properties result in very close retention times in chromatographic systems. minia.edu.eg Enantiomers, which are non-superimposable mirror images, have identical physical properties in an achiral environment, making their separation even more challenging. youtube.com

Advanced chromatographic techniques are often required to resolve these isomeric mixtures. rotachrom.com High-performance liquid chromatography (HPLC), especially with chiral stationary phases (CSPs), can be effective for separating enantiomers and diastereomers. csic.essigmaaldrich.com The separation on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the isomers and the chiral selector of the CSP, which have different stabilities and thus different retention times. minia.edu.eg Supercritical fluid chromatography (SFC) has also shown promise in the separation of stereoisomers. google.comnih.gov Careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature, is crucial for achieving the desired separation of acetogenin isomers. csic.es

Stereochemical and Structural Elucidation of Uvarigrandin a

Spectroscopic Analysis for Connectivity Determination

Spectroscopic analysis is the cornerstone of molecular structure elucidation, allowing chemists to piece together the atomic framework of a compound. intertek.comanu.edu.au For Uvarigrandin A, a suite of spectroscopic techniques was employed to determine its planar structure, including the identification of its carbon skeleton and the nature of the functional groups present. ebi.ac.ukphorteeducacional.com.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. plos.orgmdpi.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual protons and carbons, respectively. ceitec.czbhu.ac.in Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are then used to establish correlations between these nuclei, revealing the connectivity between adjacent atoms and through two or three bonds.

For this compound, ¹H NMR spectra reveal signals characteristic of its specific structural motifs. These include protons on carbons bearing hydroxyl groups, protons within the bistetrahydrofuran (THF) ring system, olefinic protons of the α,β-unsaturated γ-lactone ring, and the long aliphatic chain protons. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of each carbon atom in the molecule. ceitec.czbhu.ac.in This allows for the identification of key functional groups, such as the carbonyl carbon of the lactone, carbons of the double bond, carbons bonded to oxygen in the THF rings and hydroxyl groups, and the numerous sp³ hybridized carbons of the long alkyl chain. The combination of 1D and 2D NMR data allows for the unambiguous assignment of the full planar structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Key Structural Features of this compound Note: Exact chemical shifts (δ) can vary slightly depending on the solvent and instrument used. The data below are representative values.

| Functional Group/Region | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| α,β-Unsaturated γ-lactone (olefinic H) | ~7.0-7.2 | - |

| α,β-Unsaturated γ-lactone (C=O) | - | ~170-175 |

| α,β-Unsaturated γ-lactone (C=C) | - | ~130-155 |

| Carbons of THF rings (C-O) | ~3.4-4.0 | ~70-85 |

| Carbons with -OH groups (CH-OH) | ~3.8 | ~70-74 |

| Methylene groups (-CH₂-) in alkyl chain | ~1.2-1.6 | ~22-35 |

| Terminal methyl group (-CH₃) | ~0.8-0.9 | ~14 |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound. rfi.ac.uksciepub.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition. uni-saarland.de The molecular formula of this compound was determined through techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). phorteeducacional.com.br

Furthermore, tandem mass spectrometry (MS/MS) experiments provide information about the compound's structure through fragmentation analysis. nih.govusp.br When the molecular ion of this compound is subjected to fragmentation, it breaks at predictable points, such as the bonds flanking the THF rings and hydroxyl groups. The analysis of these fragment ions helps to confirm the sequence and connectivity of the different structural units within the molecule. libretexts.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₇H₆₆O₇ |

| Exact Mass | 622.4808 |

| Key Fragmentation Pathways | Cleavage adjacent to the THF rings and hydroxyl groups |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. mlsu.ac.inlibretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. phorteeducacional.com.br

A broad absorption band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of the α,β-unsaturated γ-lactone ring is confirmed by a strong absorption band around 1750 cm⁻¹ for the C=O (carbonyl) stretch and another absorption for the C=C double bond. The C-O stretching vibrations of the hydroxyl groups and the ether linkages in the THF rings typically appear in the fingerprint region, between 1200 and 1000 cm⁻¹. spectroscopyonline.commi-6.co.jp

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~2920 and ~2850 | C-H stretch (aliphatic CH₂, CH₃) |

| ~1750 | C=O stretch (α,β-unsaturated γ-lactone) |

| ~1650 | C=C stretch (alkene in lactone ring) |

| ~1100-1050 | C-O stretch (ethers and alcohols) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for detecting conjugated systems. technologynetworks.comlibretexts.org The α,β-unsaturated γ-lactone moiety in this compound constitutes a chromophore that absorbs UV light. umn.edumsu.edu The presence of a maximum absorption (λmax) in the UV spectrum around 220-230 nm is characteristic of this conjugated system, further confirming the presence of the butenolide ring. kuleuven.be

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Parameter | Wavelength (nm) | Chromophore |

| λmax | ~223 | α,β-Unsaturated γ-lactone |

Absolute Configuration Assignment using Chiral Derivatization

While spectroscopic methods can determine the connectivity of a molecule, they often cannot establish the absolute stereochemistry of chiral centers without further intervention. For complex molecules like this compound, with multiple stereocenters, determining the absolute configuration is a significant challenge. This is typically achieved by chemical derivatization with a chiral reagent, followed by spectroscopic analysis of the resulting diastereomers. science.govresearchgate.net

The Mosher ester method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. nih.govumn.edu The method involves reacting the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. ebi.ac.ukacs.orgmdpi.com

In the case of this compound, the hydroxyl groups were converted into their corresponding (R)- and (S)-MTPA esters. semanticscholar.org The ¹H NMR spectra of these two diastereomeric products are then compared. The anisotropic effect of the phenyl group in the MTPA reagent causes different chemical shifts for the protons located near the newly formed chiral ester center. nih.gov By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol carbon, the absolute configuration can be deduced. mdpi.com This method was applied to determine the stereochemistry of the carbinol centers in this compound, ultimately leading to the assignment of its complete absolute configuration. ebi.ac.ukbeilstein-journals.org

Ancillary Chiroptical Methods (e.g., Optical Rotation)vbcop.org

Chiroptical methods are a class of spectroscopic techniques that are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. mdpi.comnumberanalytics.com These methods, which use polarized light, are indispensable for determining the absolute configuration of stereocenters within a molecule. nih.govwiley.com Optical activity, the ability of a chiral compound to rotate the plane of polarized light, is a fundamental chiroptical property. utdallas.eduunits.it The direction and magnitude of this rotation, known as specific rotation ([α]), is a characteristic physical constant for a given enantiomer. vbcop.orgunits.it

In the structural elucidation of this compound, the determination of its absolute configuration was a critical challenge. Total synthesis of proposed diastereomers and a comparison of their specific rotation values with that of the natural product were essential for confirmation. During a synthetic campaign to establish the absolute configuration of natural this compound (128), two potential stereoisomers, designated 128a and 128b, were synthesized. beilstein-journals.org The measurement of their specific optical rotations provided crucial data points for comparison against the natural compound. beilstein-journals.org

The distinct optical rotation values for each synthesized candidate underscored the sensitivity of this chiroptical method to stereochemical differences. beilstein-journals.org The comparison of these values with the optical rotation of naturally occurring this compound was a key step in assigning the correct absolute stereochemistry. The synthesis by Marshall's group ultimately confirmed the structure, where the spectral properties, including chiroptical data, were found to be in close agreement with those of the natural substance. nih.govmolaid.com

| Compound | Specific Rotation ([α]D) | Solvent | Reference |

|---|---|---|---|

| Synthetic Candidate 128a | +9.68 (30°C) | c 1.00, CHCl3 | beilstein-journals.org |

| Synthetic Candidate 128b | +2.34 (27°C) | c 1.00, CHCl3 | beilstein-journals.org |

Comparison with Reported Spectral Data of Natural Substancesmdpi.comscribd.comtaylorfrancis.com

A definitive confirmation of a synthesized natural product's structure is achieved by demonstrating that its spectral data are identical to those of the authentic, naturally isolated sample. researchgate.netnih.gov This involves a meticulous comparison of data from various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. intertek.comwiley.com

In the case of this compound, the total synthesis completed by the research group of James A. Marshall was pivotal. nih.gov The researchers reported that the spectral properties of the synthetic this compound were in "close agreement" with the data published for the natural substance. nih.govmolaid.com This concordance is the gold standard for structural verification in natural product synthesis.

Furthermore, to unambiguously define the stereocenters, the Mosher ester derivatives of both the synthetic compound and the natural substance were prepared and their spectral data compared. nih.gov The Mosher method is a powerful NMR technique used to determine the absolute configuration of chiral alcohols. researchgate.net The close correlation of the spectral data for these derivatives provided compelling evidence for the correct assignment of the stereochemistry in the synthesized this compound, confirming its identity with the natural product. nih.gov

Structural Features: Bistetrahydrofuran Core and γ-Lactone Moietyvbcop.orgmdpi.com

This compound is a member of the Annonaceous acetogenins (B1209576), a large family of polyketide natural products. beilstein-journals.orgresearchgate.net The characteristic architecture of these compounds features an unbranched long carbon chain derived from fatty acids, which incorporates highly oxygenated functionalities and terminates in a specific lactone structure. beilstein-journals.org

The structure of this compound is distinguished by two principal features:

Bistetrahydrofuran (bis-THF) Core: this compound possesses an adjacent bis-tetrahydrofuran ring system. nih.govresearchgate.net This structural motif, consisting of two five-membered THF rings linked together, is a hallmark of many of the most biologically potent Annonaceous acetogenins. researchgate.net The relative and absolute stereochemistry of the multiple chiral centers within this rigid core is crucial for its biological activity. The elucidation of the threo/trans/threo/trans/threo stereochemical relationship within the bis-THF core and its flanking hydroxyl groups was a key aspect of its structural determination. researchgate.net

| Structural Feature | Description | Significance |

|---|---|---|

| Bistetrahydrofuran (bis-THF) Core | Two adjacent five-membered tetrahydrofuran (B95107) rings. | A key structural element in many potent Annonaceous acetogenins, contributing to the molecule's specific 3D shape. researchgate.net |

| γ-Lactone Moiety | An α,β-unsaturated five-membered lactone (butenolide) at the terminus of the fatty acid chain. nih.govresearchgate.net | A characteristic feature of the acetogenin (B2873293) family, crucial for biological activity. beilstein-journals.org |

Biosynthetic Pathways of Annonaceous Acetogenins Relevant to Uvarigrandin a

Proposed General Biosynthetic Routes of Polyketide Natural Products

Annonaceous acetogenins (B1209576) are a class of polyketides, which are secondary metabolites derived from the repeated condensation of acetyl-CoA and its derivatives. mdpi.comnih.gov The general biosynthetic pathway for polyketides is an adaptation of the fatty acid synthesis machinery. researchgate.net This process is catalyzed by a group of enzymes known as polyketide synthases (PKSs). dtu.dk

The biosynthesis initiates with a "starter unit," typically acetyl-CoA, which is extended by the sequential addition of "extender units," most commonly malonyl-CoA or methylmalonyl-CoA. nih.govnih.gov These building blocks originate from primary metabolism. nih.gov The PKS enzymes facilitate the decarboxylative condensation of these units, building a linear poly-β-keto chain tethered to the enzyme complex. rsc.org

The structural diversity of polyketides arises from several factors controlled by the PKS assembly line:

The choice of starter and extender units. nih.gov

The number of extension cycles, which determines the chain length.

The degree of reduction of the β-keto groups at each cycle, which can result in hydroxyl, enoyl, or fully saturated alkyl functionalities. nih.gov

Post-PKS modifications, including cyclization, glycosylation, and oxidation, which are carried out by tailoring enzymes encoded within the biosynthetic gene cluster. nih.govmdpi.com

In the case of Annonaceous acetogenins, the polyketide chain is derived from long-chain fatty acids (C32 or C34), which are then combined with a propan-2-ol unit to form the characteristic α,β-unsaturated γ-lactone ring at one end of the molecule. core.ac.uksysrevpharm.org

| Component | Role in Polyketide Biosynthesis |

| Polyketide Synthases (PKS) | Enzyme complex that catalyzes the assembly of the polyketide chain. dtu.dk |

| Starter Unit (e.g., Acetyl-CoA) | The initial building block for the polyketide chain. nih.govnih.gov |

| Extender Units (e.g., Malonyl-CoA) | Sequentially added to the growing chain. nih.gov |

| Tailoring Enzymes | Modify the initial polyketide backbone to create the final natural product. mdpi.com |

Enzymatic Transformations in Tetrahydrofuran (B95107) Ring Formation

A defining structural feature of many Annonaceous acetogenins, including Uvarigrandin A, is the presence of one or more tetrahydrofuran (THF) rings along the hydrocarbon chain. sysrevpharm.orgnih.gov The widely accepted hypothesis for the biogenesis of these rings involves a multi-step oxidative cyclization of a polyunsaturated fatty acid precursor. mdpi.comresearchgate.net

The proposed mechanism begins with the enzymatic epoxidation of specific double bonds within a polyene precursor. mdpi.com This epoxidation is likely catalyzed by a monooxygenase enzyme. This is followed by a cascade of intramolecular cyclizations, where the hydroxyl groups attack the epoxides in a regio- and stereoselective manner to form the THF rings. mdpi.comresearchgate.net This "domino cyclization" results in the characteristic adjacent or non-adjacent bis-THF cores. mdpi.com

For example, the formation of a mono-THF ring with two flanking hydroxyls is thought to originate from cis-cis or trans-cis dienes through epoxidation and subsequent cyclization. core.ac.uk Chemoenzymatic approaches have demonstrated the feasibility of such transformations, using microbial oxidation to create chiral diols that can be cyclized to form trans-THF cores stereoselectively. nih.gov Other synthetic strategies have employed reagents like potassium permanganate (B83412) or rhenium-based catalysts to achieve oxidative cyclization, mimicking the proposed biosynthetic steps. soton.ac.uk Electrophile-initiated transannulation has also been proposed as a possible mechanism in the biosynthesis of related polyether natural products. nih.gov

Intermediates and Precursors in Acetogenin (B2873293) Biosynthesis

The biosynthesis of complex acetogenins like this compound proceeds through a series of stable intermediates. The fundamental precursors are long-chain (C32 or C34) fatty acids and a propan-2-ol unit, which ultimately forms the butenolide ring. core.ac.uk Isotopic tracer experiments have been used to study the incorporation of precursors like acetate (B1210297) into the acetogenin skeleton. rsc.org

Research has led to the isolation of several acyclic Annonaceous compounds that are considered to be biosynthetic precursors to the more complex ring-containing acetogenins. core.ac.ukthieme-connect.com These precursors are long-chain molecules that possess hydroxyls, ketones, epoxides, and/or double bonds but lack the THF rings. core.ac.uk The positions of these functional groups are consistent with their role as substrates for the enzymatic epoxidation and cyclization reactions that form the THF core. core.ac.uk

One such putative intermediate is Coronin, an acetogenin containing two epoxide groups and one double bond. thieme-connect.comthieme-connect.com It is hypothesized to be a key metabolite in the biogenesis of bis-THF acetogenins, representing a snapshot of the molecule immediately prior to the cyclization cascade that forms the two THF rings. thieme-connect.comthieme-connect.com The isolation of such diene, triene, and diepoxide precursors provides strong support for the proposed biosynthetic pathway involving the oxidation of an unsaturated fatty acid chain. thieme-connect.com

| Precursor/Intermediate | Description | Significance |

| C32/C34 Fatty Acids | Long aliphatic chains that form the backbone of the molecule. core.ac.uk | Basic building blocks of all acetogenins. |

| Polyene Precursors | Unsaturated fatty acid chains with multiple double bonds. mdpi.comthieme-connect.com | Substrates for enzymatic epoxidation leading to THF rings. |

| Coronin | An acetogenin with two epoxide groups and one double bond. thieme-connect.comthieme-connect.com | A putative key intermediate in the biosynthesis of bis-THF acetogenins. thieme-connect.com |

| Acyclic Acetogenins | Compounds with the characteristic long chain and lactone but no THF rings. core.ac.uk | Considered early-stage precursors in the biosynthetic pathway. |

Hypothesis on the Origin of Stereochemical Diversity

Annonaceous acetogenins are characterized by a high degree of stereochemical complexity, with multiple chiral centers located in the THF core and along the alkyl chain. The specific stereochemistry is crucial for their biological activity. sci-hub.ru The origin of this diversity is a key aspect of their biosynthesis.

A primary hypothesis is that the stereochemical outcome of the THF ring system is determined by the geometry of the double bonds (cis or trans) in the acyclic polyene precursor and the controlled nature of the enzymatic epoxidation and subsequent cyclization cascade. core.ac.uk For instance, different stereochemical arrangements across the THF rings, which are used to classify acetogenins, are thought to arise from the cyclization of different diene isomers. core.ac.uk

The stereochemistry of adjacent bis-THF ring acetogenins has been shown to significantly influence their cytotoxic potency. sci-hub.ru Studies have identified that a threo-trans-threo-trans-erythro configuration (from C-15 to C-24) is often the most potent arrangement against certain cancer cell lines, suggesting that the biosynthetic machinery is highly controlled to produce specific, biologically advantageous stereoisomers. sci-hub.ru The absolute stereochemistry of the numerous hydroxyl groups along the chain, often determined by methods like Mosher ester analysis, further contributes to the vast structural diversity of this natural product family. core.ac.uknih.gov The separation of epimers, which differ in the stereochemistry at a single carbon, often requires careful chromatographic techniques, underscoring the subtle yet significant structural differences that arise during biosynthesis. core.ac.uk

Synthetic Strategies and Chemical Modifications of Uvarigrandin a

Total Synthesis Approaches to Uvarigrandin A

The total synthesis of this compound and its stereoisomers has been a subject of significant research, with multiple groups contributing to the field. These efforts have been crucial for verifying the absolute configuration of the natural product and providing access to related non-natural analogues.

The research group of James A. Marshall made pivotal contributions to the synthesis of Annonaceous acetogenins (B1209576), including this compound. nih.govresearchgate.net In 2003, they reported the total synthesis of this compound, alongside its C5-epimer, 5(R)-Uvarigrandin A, and another related acetogenin (B2873293), 30(S)-hydroxybullatacin. wikidoc.orgacs.org This work was instrumental in confirming the absolute stereochemistry of the naturally occurring this compound. wikidoc.org Their approach was distinguished by its modularity, allowing for the convergent assembly of the complex structure from smaller, well-defined building blocks. nih.govresearchgate.net This strategy not only proved effective for this compound but also demonstrated the flexibility to produce a variety of other acetogenins and their isomers. nih.govresearchgate.net

The successful synthesis of this compound relies on a series of highly controlled and stereoselective chemical reactions. The strategies developed by Marshall and others highlight several key transformations:

Diastereoselective Additions of Allylic Metal Reagents : A cornerstone of Marshall's methodology is the highly diastereoselective addition of enantiomerically enriched γ-oxygenated allylic tin and indium reagents to aldehyde fragments. researchgate.netacs.orgmdpi.com These reactions, often promoted by Lewis acids like InCl₃ or BF₃·OEt₂, are critical for setting the stereochemistry of the hydroxyl and alkyl substituents along the polyketide backbone and for constructing the tetrahydrofuran (B95107) (THF) ring precursors. nih.govbeilstein-journals.org The predictable stereochemical outcome of these additions allows for the controlled assembly of the complex acyclic chain with the correct configuration at multiple stereocenters. acs.org

Sonogashira Cross-Coupling : To append the α,β-unsaturated γ-lactone (butenolide) ring, a hallmark of the acetogenin class, the Sonogashira coupling reaction is frequently employed. researchgate.netmdpi.com This palladium-catalyzed cross-coupling reaction forges a carbon-carbon bond between a terminal alkyne (introduced into the main carbon chain) and a vinyl halide (part of the butenolide precursor). wikidoc.orgorganic-chemistry.org This transformation is a robust and efficient method for connecting the two major fragments of the molecule late in the synthetic sequence. pitt.edu

Selective Hydrogenation : Following the Sonogashira coupling, the resulting alkyne is reduced to a saturated alkyl chain. This is typically achieved through catalytic hydrogenation. The choice of catalyst, such as Lindlar's catalyst or Wilkinson's catalyst, is crucial to ensure the selective reduction of the alkyne without affecting other potentially reducible functional groups in the molecule, such as the double bond within the butenolide ring.

Modular Synthetic Methodologies for Annonaceous Acetogenins

The structural complexity of acetogenins lends itself to modular or convergent synthetic strategies, a concept extensively developed and applied by Marshall's group. nih.govresearchgate.net This approach dissects the target molecule, like this compound, into several key subunits that can be synthesized independently and then coupled together. acs.orgresearchgate.net

A typical modular strategy involves:

A central core aldehyde segment.

An aliphatic terminus fragment.

A spacer subunit.

A butenolide terminus.

These fragments are designed to be interchangeable, allowing for the synthesis of a wide array of natural acetogenins and their stereoisomers simply by selecting and combining the appropriate subunits. nih.govresearchgate.net The coupling of these modules is achieved through reliable and high-yielding reactions, such as the aforementioned allylic metal additions and Sonogashira couplings. acs.orgresearchgate.net This powerful strategy enhances the efficiency of the total synthesis and facilitates the rapid generation of analogues for biological evaluation. nih.govresearchgate.net

Synthesis of this compound Diastereomers and Analogues (e.g., 5(R)-Uvarigrandin A/Narumicin I)

A significant advantage of total synthesis is the ability to produce stereoisomers of a natural product, which is essential for confirming its structure and for probing the stereochemical requirements for its biological activity. As part of their synthetic campaign, Marshall's group successfully synthesized 5(R)-Uvarigrandin A, the C-5 epimer of the natural product. nih.govbeilstein-journals.org

The synthesis of this diastereomer was achieved by applying their established modular approach, but utilizing a butenolide fragment with the opposite (R) stereochemistry at the C-5 position. acs.org The spectral data of the synthetic 5(R)-Uvarigrandin A were compared to those reported for another natural acetogenin, Narumicin I. While there were strong similarities, subtle differences in the reported NMR spectra prevented an unambiguous confirmation at the time that the two molecules were identical. wikidoc.orgacs.org This highlights the precision of total synthesis in resolving fine structural details that can be difficult to determine solely by spectroscopic analysis of the natural isolate.

Strategies for Chemical Derivatization and Probes

While the total synthesis of this compound is a major achievement, the development of chemical probes through derivatization is a critical next step for elucidating its mechanism of action and identifying its cellular targets. oicr.on.ca Chemical probes are typically created by modifying the parent molecule to incorporate a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-affinity label) or a reactive group. nih.gov

For a molecule like this compound, several functional groups serve as potential handles for chemical derivatization:

Hydroxyl Groups : The multiple secondary hydroxyl groups along the aliphatic chain and on the butenolide ring are prime sites for modification. They can be esterified or converted to ethers to attach linkers connected to reporter tags.

The Butenolide Ring : The lactone functionality could potentially be opened and re-closed with a modified fragment, or the double bond could be functionalized, although this might significantly impact biological activity.

Strategies for creating useful probes could involve:

Affinity Probes : Attaching a biotin tag to one of this compound's hydroxyl groups via a flexible linker would allow for the pulldown and identification of binding proteins, helping to uncover its molecular targets.

Fluorescent Probes : Conjugating a fluorophore (like a coumarin (B35378) or fluorescein (B123965) derivative) would enable the visualization of the compound's subcellular localization using fluorescence microscopy.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the functional groups—for instance, by acylation of the hydroxyls or modification of the alkyl chain length—can provide valuable data on which parts of the molecule are essential for its cytotoxic effects. nih.gov For other acetogenins, derivatization into lactams has been used for analytical purposes in mass spectrometry. researchgate.net

Although specific chemical probes based on this compound have not been extensively reported in the literature, the synthetic routes developed provide the necessary foundation for creating such tools. The modular synthesis, in particular, would allow for the incorporation of tagged or modified subunits during the assembly process, providing a powerful platform for future biological investigations.

Biological Activities and Mechanistic Investigations of Uvarigrandin a Pre Clinical Focus

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

The cytotoxic potential of Uvarigrandin A has been evaluated across a range of human cancer cell lines, demonstrating significant efficacy.

Efficacy Against Human Solid Tumor Cell Lines

This compound has exhibited notable cytotoxic activity against various human solid tumor cell lines. researchgate.net Annonaceous acetogenins (B1209576), the family to which this compound belongs, are recognized for their potent cytotoxic effects. beilstein-journals.org Studies have shown that compounds within this class, including this compound, display significant anti-cancer effects in human cancer cell lines. semanticscholar.org For instance, along with other acetogenins like bullatacin (B1665286), squamostatin-A, and squamostatin-D, this compound has demonstrated significant cytotoxic activity against five different human tumor cell lines in vitro. researchgate.net

The following table summarizes the reported in vitro cytotoxicity of this compound and related acetogenins against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. altogenlabs.com

| Compound/Extract | Cell Line | IC50 (µg/mL) | Source |

| Annomuricin E | HT-29 | 1.62 ± 0.24 | ijcmas.com |

| A. muricata Leaf Extract | CCRF-CEM | 0.57 ± 0.02 | ijcmas.com |

| A. muricata Seed Extract | CCRF-CEM | 0.36 ± 0.03 | ijcmas.com |

| A. muricata Peel Extract | CCRF-CEM | 4.58 ± 0.2 | ijcmas.com |

| S. alata n-hexane fraction | MCF-7 | 0.013 | redalyc.org |

| S. alata dichloromethane (B109758) fraction | MCF-7 | 47.11 | redalyc.org |

| S. alata chloroform (B151607) fraction | MCF-7 | 57.61 | redalyc.org |

Cytotoxicity Against Multidrug Resistant (MDR) Tumor Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells. nih.govmdpi.comutrgv.edu MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com Research has explored the potential of acetogenins to overcome MDR. For example, a study on uvarigrin (B2928989), a related compound, investigated its ability to induce apoptosis in tumor multidrug resistance cells. chemfaces.com The primary mechanism of action of acetogenins, the inhibition of mitochondrial complex I, thwarts ATP-driven resistance mechanisms, making them promising candidates for combating MDR. acs.org

Investigations of Antitumor Activity in Animal Models (e.g., Xenograft Models)

The antitumor potential of this compound and related compounds has been assessed in preclinical animal models. semanticscholar.org Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the efficacy of anticancer agents in an in vivo setting. researchgate.netfigshare.comnih.govuin-alauddin.ac.id Studies have indicated that acetogenins, as a class, exhibit antitumor activity in such models. semanticscholar.org For instance, seed oil from Annona squamosa, which contains acetogenins like bullatacin and uvarigrandin, has shown anti-tumor activity in H22 xenograft models. semanticscholar.org Furthermore, leaf extracts of Annona muricata, another source of acetogenins, have been found to suppress tumor growth in animal models. researchgate.net

Molecular Mechanisms of Action in Cellular Systems

The potent cytotoxic and antitumor activities of this compound are attributed to its specific interaction with the mitochondrial respiratory chain.

Specific Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

A primary molecular target of this compound and other Annonaceous acetogenins is the mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. beilstein-journals.orgacs.org This large, multi-subunit enzyme is the first and largest complex in the electron transport chain. frontiersin.orgfrontiersin.org Its function is to oxidize NADH produced from metabolic pathways like the tricarboxylic acid (TCA) cycle and transfer the electrons to ubiquinone. frontiersin.orgnih.gov This process is coupled with the pumping of protons across the inner mitochondrial membrane, which generates the proton motive force necessary for ATP synthesis. frontiersin.orgnih.gov

This compound acts as a potent inhibitor of this complex. researchgate.netbeilstein-journals.org This inhibition is a key mechanism responsible for the cytotoxic activity of acetogenins. ijcmas.com By blocking the activity of complex I, this compound effectively halts the entry of electrons into the electron transport chain from NADH.

Disruption of Mitochondrial Electron Transport System

The specific inhibition of mitochondrial complex I by this compound leads to a broader disruption of the entire mitochondrial electron transport system. beilstein-journals.orgfrontiersin.org The electron transport chain is a series of protein complexes (Complex I-IV) and electron carriers that are essential for cellular respiration and ATP production. frontiersin.orgnih.govjci.org The inhibition of complex I by acetogenins disrupts this finely tuned process, leading to a cascade of downstream effects. beilstein-journals.orgbiorxiv.orgbiorxiv.org

This disruption results in a significant reduction in ATP production, as the proton gradient required to drive ATP synthase is diminished. researchgate.netbeilstein-journals.org This deprivation of ATP is particularly detrimental to cancer cells, which often have high energy demands to sustain their rapid proliferation. beilstein-journals.org The resulting energy crisis can ultimately lead to apoptosis, or programmed cell death, of the tumor cells. beilstein-journals.org The ability of acetogenins to deplete ATP levels by inhibiting mitochondrial complex I is a central tenet of their potent bioactivities. acs.org

Consequential Deprivation of Adenosine (B11128) Triphosphate (ATP)

This compound is a member of the Annonaceous acetogenins, a class of natural products known for their potent biological activities. nih.govresearchgate.net A primary mechanism of action for these compounds is the disruption of cellular energy metabolism, leading to a significant depletion of adenosine triphosphate (ATP). nih.govmdpi.com This effect stems from their powerful inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. mdpi.comijper.org

Inhibition of Complex I obstructs the process of oxidative phosphorylation, the main pathway for ATP generation in cells with high energy demands. mdpi.com By blocking this crucial enzyme complex, acetogenins like this compound effectively halt the flow of electrons, which in turn diminishes the proton gradient necessary for ATP synthase to produce ATP. ijper.org This leads to a severe energy crisis within the cell. When mitochondrial Complex I is substantially inhibited, cells can experience a profound failure of oxidative metabolism, resulting in ATP depletion and a rapid collapse of cellular functions. frontiersin.org The susceptibility of a cell to this energy collapse is largely dependent on its ability to generate energy through alternative, less efficient anaerobic pathways. nih.gov

Induction of Apoptosis in Highly Energy-Demanding Tumor Cells

The profound ATP deprivation caused by Annonaceous acetogenins, including this compound, is a critical trigger for inducing programmed cell death, or apoptosis, particularly in tumor cells. mdpi.comijper.org Cancer cells are characterized by high metabolic rates and an elevated demand for ATP to fuel their rapid proliferation, growth, and survival. mdpi.comijper.org By compromising the primary energy-generating pathway, this compound exploits this metabolic vulnerability.

The resulting energy collapse initiates cellular stress signals that activate apoptotic pathways. nih.govijper.org Research on various Annonaceous acetogenins demonstrates that this process often involves the activation of key apoptosis-regulating proteins. For instance, studies on related compounds like annonacin (B1665508) and squamocin (B1681989) have shown activation of the caspase-3 and Bax pathways, as well as the expression of pro-apoptotic genes like Bad. nih.govfrontiersin.org This cascade of events leads to the systematic dismantling of the cell, a hallmark of apoptosis. nih.gov

The cytotoxic potential of this compound has been demonstrated in preclinical research against various human tumor cell lines. In one study, this compound exhibited significant cytotoxic activity against five different human cancer cell lines, underscoring its potential as an apoptosis-inducing agent. researchgate.net

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-435 | Melanoma | Not specified in source |

| MDA-MB-231 | Breast Cancer | Not specified in source |

| OVCAR3 | Ovarian Cancer | Not specified in source |

| Note: The study reported "significant cytotoxic activity" for this compound against these cell lines, but specific IC₅₀ values for the compound were not detailed in the available text. The research demonstrated the potent effects of this class of compounds. |

Impact on Plasma Membrane NADH Oxidase

In addition to inhibiting mitochondrial Complex I, Annonaceous acetogenins possess a second key mechanism of action: the inhibition of the plasma membrane NADH oxidase. nih.govdovepress.com This enzyme, particularly the tumor-associated isoform known as tNOX (ENOX2), is found on the surface of cancer cells and is implicated in supporting their growth and resistance to apoptosis. nih.govoncotarget.com

Other Investigated Biological Activities (e.g., Antimicrobial, Anti-inflammatory) in Research Models

Beyond their well-documented anti-cancer properties, the broader class of Annonaceous acetogenins and the plant extracts from which they are derived have been explored for other biological activities in various research models. These include investigations into potential antimicrobial and anti-inflammatory effects.

Extracts from plants in the Annonaceae family, which are known sources of acetogenins like this compound, have been reported to possess antimicrobial and anti-inflammatory properties in preclinical studies. researchgate.net For example, crude extracts and fractions containing acetogenins have been evaluated for brine shrimp lethality and antimicrobial activities. ijper.org However, research focusing specifically on the antimicrobial or anti-inflammatory effects of the purified compound this compound is limited in the available scientific literature. While the potential exists based on the activities observed in related extracts, further studies are required to specifically characterize the antimicrobial spectrum or anti-inflammatory mechanisms of this compound as an individual chemical entity.

Structure Activity Relationship Sar Studies of Uvarigrandin a and Its Analogues

Influence of the Bistetrahydrofuran Core Stereochemistry on Bioactivity

The bistetrahydrofuran (bis-THF) core is a hallmark of many potent acetogenins (B1209576), and its stereochemistry is a critical determinant of biological activity. Studies comparing various stereoisomers have demonstrated that subtle changes in the spatial arrangement of the THF rings and their substituents can lead to significant differences in cytotoxic potency.

Research has shown that the relative and absolute stereochemistry of the chiral centers within the bis-THF moiety significantly influences cytotoxicity. For instance, acetogenins featuring a threo-trans-threo-trans-erythro configuration (from C-15 to C-24) in the bis-THF core are generally among the most potent inhibitors of cancer cell growth. nih.govresearchgate.net In contrast, isomers with a threo-trans-threo-trans-threo arrangement tend to be less active. researchgate.net

Furthermore, the orientation of the THF rings relative to each other (cis or trans) also plays a role. While most naturally occurring potent ACGs have adjacent bis-THF rings, the stereochemical relationship between them is crucial. researchgate.net A study on asimicin stereoisomers revealed that altering the bis-THF core stereochemistry can dramatically affect cytotoxicity against human colon carcinoma (HCT-116) cells, with IC₅₀ values spanning two orders of magnitude among different isomers. nih.gov For example, isomer 1.4b was found to be exceptionally potent, while isomer 1.1c was significantly less active, underscoring the sensitivity of the biological target to the specific 3D shape of the acetogenin (B2873293) core. nih.gov This suggests that while inhibition of mitochondrial Complex I is a general mechanism, the precise fit of the inhibitor within its binding site is heavily modulated by the THF core's stereochemistry. nih.gov

| Compound (Asimicin Stereoisomer) | IC₅₀ against HCT-116 cells (nM) |

|---|---|

| 1.1a | 0.14 |

| 1.1b | 0.25 |

| 1.1c | 14.0 |

| 1.1d | 0.12 |

| 1.4a | 1.1 |

| 1.4b | 0.08 |

| 1.4c | 0.14 |

| 1.4d | 0.18 |

Significance of Hydroxyl Group Positions and Chirality for Activity

The number, position, and stereochemistry of hydroxyl (OH) groups are pivotal for the bioactivity of Annonaceous acetogenins. These polar groups, typically flanking the THF core and sometimes present on the alkyl chain or lactone, are believed to be essential for anchoring the molecule to its biological target, likely through hydrogen bonding interactions.

Studies have consistently shown that the presence of hydroxyl groups flanking the THF ring system is a crucial structural element for high potency. nih.gov Generally, compounds bearing three hydroxyl groups in proximity to the bis-THF rings exhibit the highest potency. mdpi.com The activity of acetogenins is significantly diminished upon removal or modification of these key hydroxyl groups. For example, 4-deoxy analogues are noted to be among the least active compounds. nih.gov

The chirality of these hydroxylated stereocenters is also a determining factor. The specific spatial orientation of the OH groups can either enhance or diminish the binding affinity of the acetogenin to its target protein. Research comparing epimers has shown that changes in the stereochemistry at a single carbinol center can alter cytotoxic potency. google.com For instance, a study on muricin A and muricin B, which only differ in the stereochemistry of the C-4 hydroxyl group, showed that the (R)-configuration in muricin A resulted in 2.5 times greater potency against Hep G2 cells than the (S)-form in muricin B. google.com Furthermore, studies have indicated that acetogenins with an S configuration at C-24 tend to exhibit greater cytotoxic potency than their R configured counterparts. researchgate.net

Role of the γ-Lactone Moiety in Biological Efficacy

The terminal α,β-unsaturated γ-lactone ring is a characteristic and vital feature for the biological activity of most potent Annonaceous acetogenins. This electrophilic moiety is believed to function as a Michael acceptor, capable of forming a covalent bond with nucleophilic residues (such as cysteine) within the target enzyme, mitochondrial Complex I. This irreversible binding is thought to be a key reason for their potent and sustained inhibitory action.

The structural integrity of this lactone is critical. SAR studies have demonstrated that modifications to this ring system often lead to a significant loss of cytotoxicity. For example, acetogenins containing the classic α,β-unsaturated methyl γ-lactone ring are generally more active than those with a saturated or otherwise modified lactone. mdpi.com

Comparisons between different types of lactones have provided further insight. Acetogenins with a keto-lactone, such as bullatacinone, have shown exceptionally high activity, in some cases even slightly exceeding that of their α,β-unsaturated γ-lactone counterparts. nih.gov This suggests that a strong electrophilic center in the terminal ring is a primary requirement for high efficacy. The stereochemistry at the C-34 position on the γ-lactone fragment has also been identified as important, with a positive Cotton effect in circular dichroism spectroscopy, indicating an (S)-configuration, being associated with active compounds. google.com

| Lactone Type | General Activity Trend | Example Compound |

|---|---|---|

| α,β-unsaturated-γ-lactone | High | Bullatacin (B1665286) |

| Keto-lactone | Very High | Bullatacinone |

| Saturated γ-lactone | Reduced | N/A |

| β-hydroxyl methyl γ-lactone | Reduced | N/A |

Impact of Side Chain Length and Saturation on Cytotoxic Potency

A critical SAR finding is the importance of the spacer length between the THF ring system and the terminal γ-lactone. Extensive studies have revealed that an optimal distance is required for maximal activity. Specifically, a spacer of 13 carbon atoms between the flanking hydroxyl of the THF core and the lactone is considered optimal for high potency against multidrug-resistant human mammary adenocarcinoma (MCF-7/Adr) cells. nih.gov Acetogenins with shorter spacers, such as those with 11 or 9 carbons, demonstrate significantly reduced activity. nih.govresearchgate.net This suggests a specific spatial requirement within the binding pocket of the target enzyme, where the THF core and the lactone must engage with distinct sites separated by a precise distance.

Comparative SAR Studies with Other Annonaceous Acetogenins

Comparative studies across a wide range of naturally occurring and synthetic acetogenins have been instrumental in building a comprehensive SAR model. By comparing Uvarigrandin A to its close structural relatives like bullatacin, asimicin, and squamocin (B1681989), researchers can attribute differences in bioactivity to specific structural variations.

These comparative analyses have solidified several key principles. Acetogenins with an adjacent bis-THF ring system, such as this compound and bullatacin, are consistently among the most potent compounds, generally exhibiting greater cytotoxicity than mono-THF acetogenins. researchgate.netnih.gov For instance, bullatacin is often cited as a benchmark for high potency, being orders of magnitude more powerful than conventional chemotherapy drugs like adriamycin. researchgate.net

In a study that isolated this compound alongside bullatacin and squamostatin-A, all compounds exhibited significant cytotoxic activity against a panel of five human tumor cell lines, underscoring the potent nature of this structural class. researchgate.net However, subtle differences in their structures, such as the exact stereochemistry of the hydroxyl groups and the THF core, lead to variations in their activity profiles and selectivity against different cancer cell lines. For example, trilobacin, which has a threo, trans, erythro, cis, threo backbone, showed exceptionally high potency against the HT-29 human colon adenocarcinoma cell line, with an ED₅₀ value orders of magnitude lower than that of adriamycin. nih.gov These comparisons are vital for understanding how to fine-tune the acetogenin structure to maximize potency and potentially achieve selective targeting of specific cancer types.

| Compound | Core Structure | Cytotoxicity (ED₅₀ or IC₅₀) | Cell Line |

|---|---|---|---|

| This compound | Adjacent bis-THF | Significant activity reported | Various human tumor cells researchgate.net |

| Bullatacin | Adjacent bis-THF | ~400 times more active than Taxol | L1210 murine leukemia researchgate.net |

| Squamocin | Adjacent bis-THF | IC₅₀: 0.5 nM | MCF-7 researchgate.net |

| Trilobacin | Adjacent bis-THF | ED₅₀ <10⁻¹⁵ µg/mL | HT-29 nih.gov |

| Annonacin (B1665508) | Mono-THF | Active | KB, P388 nih.gov |

Future Directions and Research Perspectives on Uvarigrandin a

Exploration of Undiscovered Bioactivities in Novel Biological Systems

The known biological activities of Annonaceous acetogenins (B1209576), including Uvarigrandin A, are extensive, ranging from antitumor and pesticidal to antimicrobial and immunosuppressive effects. researchgate.netresearchgate.net However, the full therapeutic potential of this compound is likely yet to be realized. Future research should venture into novel biological systems to uncover previously unknown bioactivities.

Systematic screening of this compound against a diverse array of cell lines, including those from various cancer types, infectious disease-causing organisms (bacteria, fungi, parasites), and models of inflammatory and neurodegenerative diseases, is a critical first step. Furthermore, investigating its effects on non-mammalian model organisms could reveal conserved pathways and potential applications in agriculture or veterinary medicine. The ethnobotanical uses of Annona species to treat a variety of ailments suggest a rich, yet largely untapped, source of potential therapeutic applications for their constituent compounds like this compound. researchgate.net

Development of Advanced Synthetic Routes for Stereoselective Access

The complex stereochemistry of this compound presents a significant challenge for chemical synthesis. While total syntheses have been reported, the development of more efficient and stereoselective routes is crucial for producing sufficient quantities for extensive biological evaluation and for the synthesis of analogues. beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org

Future synthetic strategies should focus on:

Catalytic Asymmetric Methods: Employing modern catalytic methods to control the numerous stereocenters with high precision and efficiency.

Flow Chemistry: Exploring the use of continuous flow reactors to optimize reaction conditions, improve safety, and enable scalable production.

Improving upon existing methods, such as those based on the Julia olefination, can lead to higher yields and better stereoselectivity. organic-chemistry.org The development of stereoselective synthesis is a resourceful tool for obtaining compounds with high enantiomeric purity, which is critical for understanding their biological activity. mdpi.com

Detailed Mechanistic Elucidation at the Molecular and Sub-cellular Levels

While it is established that Annonaceous acetogenins, including this compound, are potent inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the precise molecular interactions and downstream consequences are not fully understood. researchgate.netmdpi.communi.czcolab.ws Future research should aim to provide a detailed picture of its mechanism of action.

Key areas of investigation include:

High-Resolution Structural Studies: Obtaining co-crystal structures of this compound bound to Complex I to visualize the exact binding site and interactions.

Subcellular Localization Studies: Using advanced imaging techniques to track the uptake and distribution of this compound within the cell and its specific localization within mitochondria. nih.govuniprot.orgplos.orgnih.govmdpi.com

Omics Approaches: Employing proteomics, metabolomics, and transcriptomics to identify the global cellular changes induced by this compound treatment, beyond Complex I inhibition.

Understanding the subcellular localization of a compound is essential for the proper interpretation of its biological effects. nih.gov These studies will provide a more comprehensive understanding of how this compound exerts its cytotoxic effects and may reveal novel targets.

Design and Synthesis of Chemically Modified Analogues with Enhanced Specificity

The broad cytotoxicity of many acetogenins can limit their therapeutic potential. A key future direction is the design and synthesis of chemically modified analogues of this compound with improved target specificity and reduced off-target effects.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule, such as the tetrahydrofuran (B95107) rings, the alkyl chain, and the γ-lactone moiety, to understand how these features contribute to its activity and specificity.

Computational Modeling: Using in silico docking and molecular dynamics simulations to predict the binding of designed analogues to Complex I and other potential targets.

Synthesis of Hybrid Molecules: Combining the pharmacophore of this compound with moieties that target specific cell types or cellular compartments.

The synthesis of analogues with variations in the alkyl chain length has already been shown to be a viable strategy for other acetogenins. beilstein-journals.org This approach holds promise for developing more potent and selective this compound-based therapeutic agents.

Potential for this compound as a Chemical Biology Probe for Mitochondrial Research

The potent and relatively specific inhibition of mitochondrial Complex I by this compound makes it a valuable tool for studying mitochondrial biology and disease. researchgate.netmuni.czucsd.edu Chemical probes are small molecules that can be used to investigate the roles of specific proteins or pathways in cells. thermofisher.krnih.govscholaris.ca

Future research could utilize this compound as a chemical probe to:

Investigate Mitochondrial Dynamics: Study the effects of Complex I inhibition on mitochondrial fission, fusion, and motility. virginia.edu

Explore Metabolic Reprogramming: Elucidate how cancer cells and other diseased cells adapt their metabolism in response to mitochondrial dysfunction.

Identify Novel Therapeutic Targets: Use this compound to uncover new proteins and pathways involved in mitochondrial diseases and cancer. nih.govmdpi.com

By tagging this compound with fluorescent or photoaffinity labels, researchers can visualize its interactions within the cell and identify its binding partners, providing deeper insights into mitochondrial function and dysfunction. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the structural identification of Uvarigrandin A?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and High-Resolution Mass Spectrometry (HR-MS) are critical for elucidating planar structures. X-ray crystallography or circular dichroism (CD) may confirm stereochemistry. For purification, reverse-phase HPLC or preparative TLC with gradient elution systems (e.g., acetonitrile/water) are standard .

- Experimental Design : Ensure purity (>95%) via multiple orthogonal methods (e.g., HPLC-UV, LC-MS) and cross-validate spectral data against published databases or synthetic analogs.

Q. What in vitro models are commonly used to assess this compound’s bioactivity?

- Methodological Answer : Cell-based assays (e.g., cytotoxicity in cancer cell lines via MTT assay) and enzyme inhibition studies (e.g., kinase or protease targets) are foundational. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations) .

- Data Interpretation : Normalize data to control groups and account for solvent interference (e.g., DMSO <0.1%).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses of assay conditions (e.g., cell line origin, incubation time, compound solubility). Variability may arise from differences in solvent systems (e.g., aqueous vs. lipid-based delivery) or batch-to-batch compound purity. Use statistical tools like ANOVA to compare datasets .

- Case Study : A 2024 study attributed conflicting cytotoxicity results to variations in mitochondrial membrane potential assays (JC-1 vs. TMRM dyes) .

Q. What strategies address challenges in the total synthesis of this compound?

- Methodological Answer : Multi-step synthesis requires regioselective protection/deprotection of functional groups (e.g., hydroxyls). Asymmetric catalysis (e.g., Sharpless epoxidation) may resolve stereochemical complexity. Optimize reaction yields via Design of Experiments (DoE) methodologies .

- Data Gaps : Limited scalability of intermediates (e.g., unstable diketones) necessitates parallel synthesis or computational modeling (DFT) to predict reactive intermediates .

Q. How to design experiments to elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Use CRISPR-Cas9 knockouts or siRNA silencing to validate target proteins. Employ molecular docking (AutoDock Vina) to predict binding affinities .

- Validation : Confirm findings with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) and in vivo models (e.g., zebrafish xenografts) .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound research?

- Guidelines : Document batch-specific purity (HPLC traces), storage conditions (-80°C under argon), and solvent history. Publish raw spectral data and crystallographic coordinates in supplementary materials .

- Collaborative Frameworks : Share protocols via platforms like protocols.io and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How to analyze structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., acetylation of hydroxyl groups). Use principal component analysis (PCA) or QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity .

- Limitations : SAR studies require high-purity analogs (>98%) and standardized bioassays to minimize noise .

Tables for Key Methodological Comparisons

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Structural Analysis | NMR, HR-MS, HPLC-UV | X-ray crystallography, CD, ECD |

| Bioactivity Assays | MTT, enzyme inhibition | CRISPR-Cas9, transcriptomics, SPR |

| Data Analysis | IC₅₀, ANOVA | PCA, QSAR, molecular dynamics simulations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.